In Vitro Mechanism of Action of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Technical Guide for Preclinical Evaluation
In Vitro Mechanism of Action of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol: A Technical Guide for Preclinical Evaluation
This technical guide provides a comprehensive framework for the in vitro characterization of novel pyridazinone derivatives, with a specific focus on elucidating the mechanism of action of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. While direct experimental data for this specific molecule is not yet extensively published, this document synthesizes established methodologies and proven insights from the broader class of pyridazinone compounds to guide researchers in its preclinical evaluation. The pyridazinone scaffold is a versatile pharmacophore known to exhibit a range of biological activities, including but not limited to, vasorelaxant, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This guide will primarily focus on a well-documented mechanism for related compounds—aromatase inhibition—as a primary investigative pathway, while also considering other potential activities.
Introduction to the Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazinone core is a heterocyclic motif that has garnered significant attention in drug discovery due to its ability to interact with a diverse array of biological targets. Various derivatives have been synthesized and evaluated for a wide spectrum of therapeutic applications. For instance, certain pyridazinone derivatives have demonstrated potent vasorelaxant properties through the modulation of endothelial nitric oxide synthase (eNOS).[1][6] Others have been investigated as selective COX-2 inhibitors for anti-inflammatory applications, pro-apoptotic agents in oncology, and multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][5][7] A notable and well-characterized mechanism of action for some pyridazinone-based compounds is the inhibition of the aromatase enzyme, a key target in hormone-dependent cancers.[8]
Given the structural features of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, a logical starting point for its in vitro characterization is to assess its potential as an enzyme inhibitor, with a primary focus on aromatase, while also considering other known targets of this chemical class.
Primary Mechanism of Action Assessment: Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. Its inhibition is a clinically validated strategy for the treatment of estrogen receptor-positive breast cancer.[8] The following sections detail a robust workflow for determining if 6-((2-Fluorobenzyl)amino)pyridazin-3-ol acts as an aromatase inhibitor.
Experimental Workflow for Aromatase Inhibition Assays
The following diagram outlines the logical flow for characterizing a potential aromatase inhibitor in vitro.
Caption: Workflow for in vitro characterization of an aromatase inhibitor.
Detailed Experimental Protocols
Principle: This assay quantifies the activity of recombinant human aromatase by measuring the conversion of a substrate to a fluorescent or radioactive product. The presence of an inhibitor reduces the signal. A related pyridazine derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride, demonstrated potent aromatase inhibition with an IC50 of 2.39 nmol/l in a similar in vitro setting.[8]
Protocol:
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Preparation of Reagents:
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Prepare a stock solution of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in DMSO.
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Prepare a serial dilution of the test compound.
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Reconstitute recombinant human aromatase and its substrate (e.g., a fluorogenic probe) in assay buffer.
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Assay Procedure (96-well plate format):
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Add assay buffer to all wells.
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Add the test compound dilutions and controls (positive control inhibitor like letrozole, and a DMSO vehicle control).
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Initiate the reaction by adding the aromatase enzyme.
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Incubate at the optimal temperature (e.g., 37°C) for a specified time.
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Stop the reaction and measure the signal (fluorescence or radioactivity).
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Data Analysis:
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Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
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Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Principle: To understand how 6-((2-Fluorobenzyl)amino)pyridazin-3-ol inhibits aromatase (e.g., competitive, non-competitive), reaction rates are measured at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor.
Protocol:
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Follow the general procedure of the biochemical assay.
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For each fixed concentration of the inhibitor (including a zero-inhibitor control), perform a substrate titration.
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Measure the initial reaction velocity (V) for each substrate concentration.
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Data Analysis:
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Plot V versus substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.
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Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the mechanism of inhibition.
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Calculate the inhibition constant (Ki) using appropriate equations for the determined inhibition type.
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Cellular Aromatase Activity Assay
Principle: This assay confirms the activity of the compound in a more physiologically relevant context. A human cell line that overexpresses aromatase (e.g., MCF-7aro or SK-BR-3) is used.
Protocol:
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Cell Culture: Culture the chosen cell line under standard conditions.
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Treatment: Seed cells in a multi-well plate and, after adherence, treat with serial dilutions of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol for a predetermined time.
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Activity Measurement: Add a substrate (e.g., testosterone) and incubate. Measure the production of the product (e.g., estradiol) in the cell culture supernatant using an ELISA kit.
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Data Analysis: Calculate the cellular IC50 value as described for the biochemical assay.
Investigation of Secondary and Off-Target Mechanisms
The versatility of the pyridazinone scaffold necessitates a broader evaluation of potential secondary or off-target effects to build a comprehensive safety and efficacy profile.
Vasorelaxant Properties via eNOS Modulation
Several pyridazinone derivatives have been identified as potent vasorelaxants, a mechanism attributed to the upregulation of eNOS expression and nitric oxide (NO) production.[1][6]
Experimental Approach:
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Ex Vivo Vasorelaxation Assay: Use isolated rat thoracic aorta rings pre-contracted with phenylephrine. Cumulative concentrations of the test compound are added to assess vasorelaxant effects.
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NO Production Measurement: In human umbilical vein endothelial cells (HUVECs), measure NO production using a Griess assay or a fluorescent NO probe after treatment with the compound.
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eNOS Expression Analysis: Use Western blotting or qRT-PCR to quantify eNOS protein and mRNA levels, respectively, in treated HUVECs.
Anticancer Activity Beyond Aromatase Inhibition
Pyridazinone derivatives have also shown pro-apoptotic and anti-proliferative effects in cancer cell lines independent of aromatase inhibition.[2]
Experimental Approach:
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Cell Viability and Proliferation Assays: Screen a panel of cancer cell lines (e.g., osteosarcoma, breast cancer) using MTT or EdU incorporation assays to determine anti-proliferative IC50 values.[2]
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Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry or caspase-3 activity assays to quantify apoptosis induction.[2]
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Cell Migration Assay: A scratch (wound healing) assay can be used to assess the compound's effect on cancer cell migration.[2]
Summary of Potential In Vitro Activities and Assays
| Potential Mechanism | Primary Target(s) | Key In Vitro Assays | Expected Outcome/Readout |
| Aromatase Inhibition | Aromatase (CYP19A1) | Biochemical inhibition assay, Enzyme kinetics, Cell-based activity assay | IC50, Ki, Mechanism of inhibition |
| Vasorelaxation | eNOS | Isolated aortic ring assay, NO measurement (Griess assay), Western blot (eNOS) | EC50 for relaxation, Increased NO levels |
| Anti-proliferative | Various (e.g., PDE4) | MTT/EdU proliferation assays, Cell cycle analysis | IC50 for growth inhibition, Cell cycle arrest |
| Pro-apoptotic | Bcl-2 family proteins | Annexin V/PI staining, Caspase activity assays | Increased percentage of apoptotic cells |
| Anti-inflammatory | COX-2 | COX-1/COX-2 inhibition assays, ELISA for inflammatory cytokines (TNF-α, IL-6) | Selective COX-2 IC50, Reduced cytokine levels |
Proposed Signaling Pathway
Based on the primary hypothesis of aromatase inhibition, the signaling pathway is direct. However, if secondary mechanisms like eNOS modulation are confirmed, a more complex pathway can be proposed.
Caption: Proposed primary and potential secondary signaling pathways.
Conclusion
This technical guide outlines a comprehensive in vitro strategy for elucidating the mechanism of action of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol. By initially focusing on a well-precedented target for the pyridazinone scaffold, aromatase, and subsequently exploring other potential biological activities, researchers can build a robust preclinical data package. The proposed workflows and protocols provide a scientifically rigorous and efficient path to understanding the therapeutic potential and molecular interactions of this novel compound.
References
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. PMC.
- Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC. PMC.
- Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate.
- Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer. PubMed.
- WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. Google Patents.
- Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. PubMed.
- Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. PubMed.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 8. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
